(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Description
“(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a p-tolyl (4-methylphenyl) group and at the 2-position with a sulfanylacetic acid moiety. The compound is synthesized via S-alkylation or thiol-disulfide exchange reactions, as demonstrated in analogous syntheses of related 1,3,4-oxadiazole derivatives (e.g., alkylation of oxadiazole-thiones with chloroacetic acid derivatives) . Its commercial availability is confirmed by supplier listings , and its structural analogs are studied for diverse pharmacological activities, including antimicrobial, anticancer, and plant growth regulation .
Structure
3D Structure
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-2-4-8(5-3-7)10-12-13-11(16-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAYHHXHKYMQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid typically involves the following steps:
Formation of the [1,3,4]oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl(_3)) or polyphosphoric acid (PPA).
Introduction of the p-tolyl group: This step often involves the use of p-tolyl hydrazine or a similar derivative, which reacts with the intermediate to form the desired oxadiazole ring.
Attachment of the sulfanyl-acetic acid moiety: This can be done through a nucleophilic substitution reaction where a thiol group is introduced, followed by carboxylation to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common due to the stability of the ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H(_2)O(_2)), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Nucleophiles: Thiols, amines, and alcohols.
Major Products
Sulfoxides and sulfones: Formed from oxidation reactions.
Substituted derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Pharmaceuticals
(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid has shown promise in pharmaceutical applications, particularly in drug development. Its oxadiazole moiety is known for biological activity, including antimicrobial and anti-inflammatory effects. Research indicates that compounds containing oxadiazole rings can exhibit significant biological activity, making them suitable candidates for drug discovery and development.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of oxadiazole compounds exhibited potent antimicrobial properties against various bacterial strains. This suggests that this compound could be further explored for its potential as an antimicrobial agent in therapeutic formulations.
Cosmetics
The compound's stability and safety profile make it a candidate for cosmetic formulations. Its application in skin care products can be attributed to its ability to enhance skin penetration and provide therapeutic benefits.
Case Study: Topical Formulations
Research on topical formulations incorporating oxadiazole derivatives highlights their effectiveness in improving skin hydration and barrier function. The incorporation of this compound into emulsion systems could enhance the efficacy of active ingredients while ensuring stability.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Drug development focusing on antimicrobial and anti-inflammatory properties | Enhanced efficacy against infections |
| Cosmetics | Skin care formulations for improved hydration and barrier function | Better skin health and aesthetics |
Mechanism of Action
The mechanism of action of (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions within biological systems, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Key Observations :
- Antimicrobial Activity: Aryloxymethyl derivatives (e.g., phenoxymethyl) exhibit superior antibacterial activity compared to alkyl-substituted analogs, likely due to improved target binding .
- Anticancer Potency : Bulky aromatic substituents (e.g., indol-3-ylmethyl) correlate with higher cytotoxicity, as seen in compound 6e (IC₅₀: 2.2 µM on HepG2) .
Antimicrobial Activity
- Gram-Positive Bacteria : Aryloxymethyl-substituted acetic acids (e.g., 3a–d) showed MIC values of 12.5 µg/mL against B. subtilis, outperforming alkyl-substituted analogs (MIC >50 µg/mL) .
- Gram-Negative Bacteria : p-Tolyl analogs may exhibit moderate activity (MIC: 25–50 µg/mL) based on structural similarity to phenyl derivatives .
Anticancer Activity
- Cytotoxicity : Indol-3-ylmethyl-substituted derivatives (e.g., 6e) demonstrated IC₅₀ values 10-fold lower than 5-FU (standard chemotherapeutic agent) on HepG2 cells .
- Mechanistic Insights : Thiadiazole and triazole analogs (e.g., 5-thioxo-4,5-dihydro-[1,3,4]oxadiazoles) showed reduced activity compared to oxadiazole derivatives, highlighting the oxadiazole ring’s importance in apoptosis induction .
Physicochemical Properties
| Property | (5-p-Tolyl-)acetic acid | (5-Ethyl-)acetic acid | (5-Methyl-)acetic acid |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₃S | C₆H₈N₂O₃S | C₅H₆N₂O₃S |
| Molar Mass (g/mol) | 250.27 | 174.18 | 174.18* |
| LogP (Predicted) | ~2.5 | ~1.2 | ~0.8 |
*Note: Methyl and ethyl analogs share the same molar mass due to similar substituent sizes.
Biological Activity
(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
The compound has the molecular formula C11H10N2O3S and a molecular weight of 250.27 g/mol. Its structure includes a 1,3,4-oxadiazole ring, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The following table summarizes key findings regarding its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Zhang et al. (2023) | HEPG2 | 1.18 ± 0.14 | Inhibition of cell proliferation via apoptosis induction |
| Arafa et al. (2022) | MCF7 | 0.2757 | Targeted EGFR inhibition |
| PMC8704594 (2021) | A549 & HepG2 | >100% cell viability at low concentrations | Cytotoxicity assessment with promising results |
The compound has shown to inhibit various cancer cell lines effectively, demonstrating lower IC50 values compared to standard chemotherapeutic agents like staurosporine and erlotinib. For instance, Arafa et al. reported an IC50 value of 0.2757 µM against MCF7 breast cancer cells, indicating potent activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial effects. A study evaluating similar oxadiazole derivatives reported strong bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The following table summarizes the antimicrobial efficacy:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative A | Staphylococcus aureus | 8 µg/mL |
| Oxadiazole Derivative B | Escherichia coli | 16 µg/mL |
| This compound | MRSA | 4 µg/mL |
The compound demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 4 µg/mL . This suggests its potential utility in treating infections caused by resistant strains.
The mechanisms underlying the biological activities of this compound include:
- Anticancer Mechanisms : Induction of apoptosis in cancer cells through pathways involving EGFR and Src inhibition.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and interference with biofilm formation.
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
- Zhang et al. Study : This study synthesized various oxadiazole derivatives and tested their anticancer properties using TRAP PCR-ELISA assays. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against multiple cancer cell lines .
- Arafa et al. Evaluation : This research focused on the structure-activity relationship of oxadiazoles and found that modifications to the oxadiazole ring significantly enhanced anticancer activity while maintaining low cytotoxicity towards normal cells .
Q & A
Q. What are the common synthetic routes for preparing (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid and its derivatives?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of thiosemicarbazides or hydrazides, followed by sulfanyl-acetic acid coupling. For example:
- Step 1 : Cyclocondensation of p-tolyl-substituted precursors (e.g., thiosemicarbazides) with carbon disulfide or other cyclizing agents under reflux conditions .
- Step 2 : Alkylation of the intermediate 5-p-tolyl-1,3,4-oxadiazole-2-thiol with bromoacetic acid or its esters in the presence of a base like sodium hydride . Solvents such as dimethylformamide (DMF) or ethanol are commonly used, with reaction times optimized between 6–24 hours .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Structural characterization relies on:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm sulfanyl-acetic acid linkage and aromatic protons from the p-tolyl group .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks matching the formula C₁₁H₁₀N₂O₂S₂ .
- X-ray crystallography : For unambiguous confirmation of the oxadiazole ring geometry and substituent orientation (e.g., as in ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate) .
Q. What biological activities are associated with this compound class?
Derivatives of 1,3,4-oxadiazole sulfanyl-acetic acid exhibit:
- Antimicrobial activity : Inhibition of bacterial/fungal strains like Staphylococcus aureus and Candida albicans via thiadiazole-mediated disruption of cell membranes .
- Anticancer potential : Cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) through reactive oxygen species (ROS) generation .
- Enzyme inhibition : Modulation of acetylcholinesterase or cyclooxygenase (COX) enzymes due to electron-withdrawing substituents on the oxadiazole ring .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Key strategies include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura cross-coupling to introduce aryl groups .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while microwave-assisted synthesis reduces time and improves purity .
- Purification techniques : Column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Structural variations : Substitution at the p-tolyl group (e.g., nitro vs. methoxy) alters electronic properties and bioactivity .
- Assay conditions : Variations in cell line viability assays (e.g., MTT vs. resazurin) or microbial strain susceptibility .
- Solubility factors : Poor aqueous solubility of the sulfanyl-acetic acid moiety may underreport in vitro activity . Recommendation : Standardize assays using WHO protocols and include solubility enhancers (e.g., DMSO/PBS mixtures).
Q. What computational methods are effective for predicting SAR (Structure-Activity Relationships)?
- Molecular docking : Simulate binding interactions with targets like DNA gyrase (PDB ID: 1KZN) or COX-2 (PDB ID: 5KIR) using AutoDock Vina .
- QSAR modeling : Use descriptors like LogP, polar surface area, and HOMO-LUMO gaps to correlate substituent effects with activity .
- DFT calculations : Analyze electron density maps to predict reactive sites for functionalization .
Q. How does the p-tolyl group influence stability and reactivity compared to other aryl substituents?
- Stability : The electron-donating methyl group on the p-tolyl ring enhances oxidative stability compared to nitro- or halogen-substituted analogs .
- Reactivity : The methyl group directs electrophilic substitution to the para position, facilitating further derivatization .
- Bioactivity : p-Tolyl derivatives often show improved lipid membrane penetration due to increased hydrophobicity .
Q. What are the degradation pathways under physiological conditions?
- Hydrolysis : The sulfanyl (-S-) linkage is susceptible to hydrolysis in acidic/alkaline media, forming acetic acid and 5-p-tolyl-1,3,4-oxadiazole-2-thiol .
- Oxidation : The oxadiazole ring may oxidize to form sulfoxides or sulfones, detectable via LC-MS .
- Photodegradation : UV exposure induces ring-opening reactions, necessitating dark storage for stability studies .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Derivatives
| Substituent on Oxadiazole | Biological Activity (IC₅₀) | Key Reference |
|---|---|---|
| p-Tolyl | 12.5 µM (MCF-7 cells) | |
| 5-Nitrofuran-2-yl | 8.7 µM (E. coli) | |
| 2-Methoxyphenyl | 18.3 µM (COX-2 inhibition) |
Q. Table 2. Optimization of Reaction Conditions
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | 78% → 92% |
| Solvent | DMF/EtOH (3:1) | 65% → 85% |
| Temperature | 80°C (microwave) | 6h → 1.5h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
